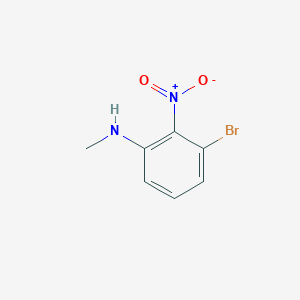

3-bromo-N-methyl-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEVRXHXBSVRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653904 | |

| Record name | 3-Bromo-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-53-0 | |

| Record name | 3-Bromo-N-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-bromo-N-methyl-2-nitroaniline

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure and conformation of 3-bromo-N-methyl-2-nitroaniline. In the absence of direct experimental data for this specific compound in the current body of scientific literature, this document leverages established principles of organic chemistry, spectroscopic theory, and computational chemistry to predict its properties. By examining data from structurally related analogs, including substituted nitroanilines and N-methylanilines, we present a plausible synthesis route, predicted spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a detailed protocol for computational conformational analysis, and a discussion of its potential applications, particularly in the realm of drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of novel substituted nitroanilines and to provide a robust framework for future experimental and computational investigations.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring gives rise to unique electronic properties, including intramolecular charge transfer phenomena.[1] The introduction of additional substituents, such as halogens and alkyl groups, allows for the fine-tuning of these properties, influencing factors like lipophilicity, metabolic stability, and biological activity.[2] Nitro-containing compounds, in particular, have a well-documented history in pharmacology, exhibiting a wide spectrum of activities including antimicrobial and antineoplastic effects.[3][4]

This guide focuses on the specific, yet under-researched, molecule: This compound . The strategic placement of a bromine atom, a methylamino group, and a nitro group on the aniline scaffold suggests a molecule with distinct steric and electronic features that could be of interest in the development of novel therapeutic agents or functional materials. This document aims to bridge the current knowledge gap by providing a detailed, albeit predictive, exploration of its molecular characteristics.

Proposed Synthesis of this compound

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted anilines. A common strategy involves the N-methylation of a suitable aniline precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the N-methylation of 3-bromo-2-nitroaniline.

References

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 3-bromo-N-methyl-2-nitroaniline

Abstract

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for determining molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 3-bromo-N-methyl-2-nitroaniline, a substituted aromatic amine. We will dissect the theoretical underpinnings that govern the spectral output of this molecule, from the electronic influence of its substituents on chemical shifts to the through-bond scalar couplings that define signal multiplicities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral prediction, experimental design, and data interpretation for this class of compounds.

Molecular Structure and Proton Environments

The first step in any spectral analysis is a thorough understanding of the molecule's structure and the identification of all chemically non-equivalent protons. This compound (C₇H₇BrN₂O₂) possesses a 1,2,3-trisubstituted benzene ring, an N-methyl group, and an amine proton.[1] This arrangement results in five distinct proton environments, each with a unique electronic signature.

The structure and proton numbering scheme are presented below.

Figure 1: Chemical structure of this compound with key protons highlighted.

The five unique proton signals we expect to observe are:

-

Three aromatic protons: H-4, H-5, and H-6.

-

One amine proton: N-H.

-

Three N-methyl protons: -CH₃.

Theoretical Prediction of the ¹H NMR Spectrum

A robust analysis begins with a prediction of the spectrum based on fundamental principles. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are dictated by the molecule's electronic and structural features.

Causality of Chemical Shifts: The Influence of Substituents

The position of a proton signal on the δ axis is determined by the local electron density around it. Electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton from the applied magnetic field and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value).[2][3]

In this compound, we have three substituents with distinct electronic effects:

-

-NO₂ (Nitro Group): This is a very strong electron-withdrawing group through both resonance and induction.[4] It significantly deshields protons, especially those ortho and para to it.

-

-Br (Bromo Group): Halogens are inductively electron-withdrawing but act as weak resonance donors due to their lone pairs. The net effect is typically deshielding.[5][6][7]

-

-NHCH₃ (N-methylamino Group): This is a strong electron-donating group through resonance, as the nitrogen lone pair delocalizes into the aromatic ring. This effect strongly shields the ortho and para positions.[8]

Based on these effects, we can predict the relative positions of the aromatic proton signals:

-

H-5: This proton is ortho to the powerful electron-withdrawing nitro group and meta to the electron-donating amino group. The strong deshielding from the nitro group will dominate, making H-5 the most downfield of the aromatic protons.

-

H-4: This proton is ortho to the bromo group and meta to both the nitro and amino groups. It will be significantly downfield due to the proximity of the electronegative bromine.

-

H-6: This proton is ortho to the electron-donating amino group and para to the nitro group. The strong shielding effect of the amino group will counteract the deshielding from the nitro group, making H-6 the most upfield of the three aromatic protons.

-

-CH₃: The protons of the methyl group are attached to a nitrogen atom, which is moderately electronegative. Their chemical shift will be in the typical range for N-methyl groups. Data from the similar compound N-methyl-2-nitroaniline shows this signal around 3.0 ppm.[9]

-

N-H: The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[6][10] It often appears as a broad signal and its position is less predictable, but it will show coupling to the adjacent methyl group.

Signal Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[11][12] For this molecule, the integration ratio will be a definitive fingerprint:

-

Aromatic Protons (H-4, H-5, H-6): 1H each

-

Amine Proton (N-H): 1H

-

Methyl Protons (-CH₃): 3H The expected integral ratio is 1:1:1:1:3 .

Multiplicity and Coupling Constants (J)

Signal splitting, or multiplicity, arises from the magnetic influence of non-equivalent protons on adjacent atoms (spin-spin coupling). The number of peaks in a signal is described by the n+1 rule, where 'n' is the number of neighboring protons.[11] The distance between these peaks, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the spatial relationship between the coupled protons.

-

Aromatic Coupling:

-

Predicted Splitting Patterns:

-

H-5: Is coupled to two ortho neighbors, H-4 and H-6. It will appear as a triplet (t) or, more precisely, a doublet of doublets where the two coupling constants are very similar (J ≈ 8.0 Hz).

-

H-4: Is coupled to H-5 (ortho, J ≈ 8.0 Hz) and H-6 (meta, J ≈ 2.5 Hz). It will appear as a doublet of doublets (dd) .

-

H-6: Is coupled to H-5 (ortho, J ≈ 8.0 Hz) and H-4 (meta, J ≈ 2.5 Hz). It will also appear as a doublet of doublets (dd) .

-

-CH₃: The three equivalent methyl protons are coupled to the single N-H proton. They will appear as a doublet (d) with a typical ³J coupling of ~5 Hz.

-

N-H: This proton is coupled to the three protons of the methyl group. It should appear as a quartet (q) . However, this signal is often broadened due to quadrupolar effects from the nitrogen atom and chemical exchange, which can obscure the fine structure.

-

The logical relationship for the splitting of proton H-4 is visualized below.

Figure 2: Splitting tree diagram for the H-4 proton signal.

Predicted ¹H NMR Data Summary

The predicted spectral parameters for this compound in a standard solvent like CDCl₃ are summarized below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-5 | ~ 8.1 – 8.3 | 1H | t or dd | ³J(H5-H6) ≈ 8.0, ³J(H5-H4) ≈ 8.0 |

| H-4 | ~ 7.5 – 7.7 | 1H | dd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 2.5 |

| H-6 | ~ 6.8 – 7.0 | 1H | dd | ³J(H5-H6) ≈ 8.0, ⁴J(H4-H6) ≈ 2.5 |

| N-H | ~ 8.0 – 8.5 (broad) | 1H | q (broad) | ³J(NH-CH₃) ≈ 5.0 |

| -CH₃ | ~ 3.0 – 3.1 | 3H | d | ³J(NH-CH₃) ≈ 5.0 |

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

Methodology:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a clean NMR tube. e. Cap the NMR tube securely.

-

Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a sharp, symmetrical peak for the solvent or TMS signal, ensuring high homogeneity. d. Set the acquisition parameters:

- Pulse Angle: 90°

- Acquisition Time: ~3-4 seconds

- Relaxation Delay: 2-5 seconds (to allow for full magnetization recovery)

- Number of Scans: 8-16 (increase for dilute samples)

- Spectral Width: 0-12 ppm e. Acquire the Free Induction Decay (FID) data.

-

Data Processing: a. Apply a Fourier transform to the FID to generate the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks have a positive, symmetrical lineshape. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., CHCl₃ at 7.26 ppm). d. Integrate the signals to determine the relative proton ratios. e. Analyze the peak multiplicities and measure the coupling constants.

-

Validation (Optional but Recommended): a. To confirm the N-H signal, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. b. The N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum. Concurrently, the -CH₃ signal will collapse from a doublet to a singlet, providing definitive proof of their coupling relationship.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that is highly predictable from first principles. The interplay of the strong electron-withdrawing nitro group, the inductively withdrawing bromo group, and the resonance-donating N-methylamino group creates a distinct and well-resolved pattern in the aromatic region. The characteristic doublet for the N-methyl group and its coupling to the amine proton further solidifies the assignment. By combining a theoretical understanding with a robust experimental protocol, researchers can confidently use ¹H NMR spectroscopy to verify the identity and purity of this and structurally related compounds, a critical step in chemical research and drug development.

References

- 1. This compound | C7H7BrN2O2 | CID 40151758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Describe the 1H NMR spectrum you would expect for each of the fol... | Study Prep in Pearson+ [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. N-METHYL-2-NITROANILINE(612-28-2) 1H NMR spectrum [chemicalbook.com]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. youtube.com [youtube.com]

13C NMR characterization of 3-bromo-N-methyl-2-nitroaniline.

An In-Depth Technical Guide to the ¹³C NMR Characterization of 3-bromo-N-methyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Addressed to researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental design, from theoretical chemical shift prediction based on substituent effects to the meticulous details of sample preparation, spectral acquisition, and data interpretation. By integrating foundational principles with a validated experimental protocol, this guide serves as an authoritative resource for achieving accurate and reproducible ¹³C NMR characterization of complex substituted aromatic systems.

Introduction: The Imperative for Spectroscopic Precision

In the field of medicinal chemistry and materials science, the unambiguous confirmation of molecular structure is a foundational requirement for advancing research and development. The target molecule, this compound, presents a unique spectroscopic challenge due to its multifunctionalized aromatic ring. The interplay of electron-donating (N-methylamino), electron-withdrawing (nitro), and halogen (bromo) substituents creates a complex electronic environment, making the precise assignment of carbon signals non-trivial.

¹³C NMR spectroscopy stands as a paramount technique for this task. By probing the magnetic environment of each unique carbon nucleus, it provides a distinct fingerprint of the molecular skeleton. This guide will systematically deconstruct the process of acquiring and interpreting the ¹³C NMR spectrum of this molecule, ensuring scientific integrity at every step.

Structural Analysis and Theoretical Prediction of ¹³C Chemical Shifts

Before any experimental work, a theoretical analysis is crucial for predicting the spectral outcome. This predictive approach not only aids in the final spectral assignment but also demonstrates a deep understanding of the underlying physical organic principles.

The structure of this compound contains seven unique carbon environments, as numbered below.

Influence of Aromatic Substituents

The chemical shift (δ) of each aromatic carbon is modulated by the cumulative electronic effects (inductive and resonance) of the three substituents.[1][2]

-

N-methylamino (-NHCH₃) Group (at C1): This group is strongly electron-donating via resonance (+R effect) and moderately electron-withdrawing via induction (-I effect) due to nitrogen's electronegativity. The net result is significant shielding (upfield shift) at the ortho (C2, C6) and para (C4) positions.

-

Nitro (-NO₂) Group (at C2): As a powerful electron-withdrawing group (-R and -I effects), it strongly deshields the ipso-carbon (C2) and other carbons in the ring, particularly those at the ortho and para positions.

-

Bromine (-Br) (at C3): Bromine exerts a -I effect, which is deshielding. However, halogens also exhibit a phenomenon known as the "heavy atom effect," which can cause a counterintuitive upfield (shielding) shift for the directly attached (ipso) carbon.[3] This effect is critical for the correct assignment of C3.

-

N-methyl (-CH₃) Group (C7): This is an sp³-hybridized carbon, which will resonate at a significantly higher field (lower ppm) than the sp² aromatic carbons.

Predicted Chemical Shift Assignments

Based on these principles and data from analogous compounds[4][5][6][7], a predicted chemical shift range for each carbon can be established. The general range for aromatic carbons is 110-150 ppm, while aliphatic carbons appear around 10-60 ppm.[8]

| Carbon Atom | Key Influences | Predicted δ (ppm) | Predicted Intensity |

| C7 (-CH₃) | sp³ carbon attached to nitrogen | 30 - 35 | High |

| C3 (C-Br) | Ipso to Br (heavy atom effect), ortho to -NO₂ and -NHCH₃ | 110 - 118 | Low (Quaternary) |

| C6 | Ortho to -NHCH₃ (shielding), meta to -NO₂ and -Br | 118 - 125 | High |

| C4 | Para to -NHCH₃ (shielding), meta to -NO₂ and -Br | 125 - 132 | High |

| C5 | Meta to -NHCH₃ and -NO₂, ortho to -Br | 132 - 138 | High |

| C1 (C-N) | Ipso to -NHCH₃, ortho to -NO₂ and C6 | 140 - 148 | Low (Quaternary) |

| C2 (C-NO₂) | Ipso to -NO₂ (strong deshielding), ortho to -NHCH₃ and -Br | 148 - 155 | Low (Quaternary) |

Table 1: Predicted ¹³C NMR chemical shifts and relative intensities for this compound.

Experimental Protocol for ¹³C NMR Acquisition

This section details a robust, self-validating protocol for acquiring a high-quality proton-decoupled ¹³C NMR spectrum. The causality behind each parameter selection is explained to ensure technical mastery.

Materials and Reagents

-

Analyte: this compound (5-15 mg)

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.6-0.7 mL

-

NMR Tube: High-precision 5 mm NMR tube

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-15 mg of the analyte. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.[9]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) inside a clean vial. Ensure complete dissolution.

-

Transfer the solution into a high-quality 5 mm NMR tube.[9] The solvent height should be adequate for the spectrometer's detection coil (typically ~4-5 cm).

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: The magnetic field is homogenized by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution.

-

-

Acquisition Parameter Configuration:

-

Experiment Type: Select a standard proton-decoupled ¹³C experiment. A common pulse program on Bruker instruments is zgpg30 or zgdc30.[10] This program decouples protons to simplify the ¹³C spectrum to singlets and utilizes the Nuclear Overhauser Effect (NOE) to enhance signal intensity.

-

Spectral Width (SW): Set to a range that encompasses all expected signals, typically 0 to 220 ppm for organic molecules.[11]

-

Pulse Angle: Use a 30° pulse angle. This is a compromise that provides good signal excitation without requiring the very long relaxation delays needed for a 90° pulse, thus optimizing experimental time.[12]

-

Relaxation Delay (d1): Set a delay of 2.0 seconds.[10] This allows time for carbon nuclei, especially the slow-relaxing quaternary carbons (C1, C2, C3), to return to equilibrium between scans, yielding more reliable signal intensities.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, multiple scans are required. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.[10]

-

-

Data Acquisition:

-

Initiate the experiment. The spectrometer will acquire the Free Induction Decay (FID), which is the time-domain signal.

-

Trustworthiness and Internal Validation

The protocol's integrity is maintained by:

-

Consistent Solvent Choice: Using the same solvent ensures reproducibility.

-

Standardized Referencing: The known chemical shift of the deuterated solvent (CDCl₃ at δ 77.16 ppm) provides an accurate and reliable internal standard for calibration.

-

Optimized Parameters: The chosen relaxation delay and pulse angle are based on established best practices to mitigate issues with quantitative inaccuracies, particularly for quaternary carbons.[10][11]

Data Processing and Final Interpretation

-

Processing the FID:

-

Apply an exponential multiplying function (line broadening) of ~1 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Apply a baseline correction to ensure the baseline is flat and at zero intensity.

-

-

Spectral Referencing and Peak Picking:

-

Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., the central peak of the CDCl₃ triplet to 77.16 ppm).

-

Identify and label the chemical shift of each peak in the spectrum.

-

-

Final Peak Assignment:

-

The processed spectrum is now ready for interpretation. The experimental peaks should be assigned to their respective carbon atoms by comparing them with the theoretically predicted values from Table 1.

-

The low-intensity quaternary carbon signals (C1, C2, C3) and the high-field N-methyl signal (C7) serve as key anchor points for the assignment. The remaining CH signals (C4, C5, C6) can then be assigned based on their predicted relative shifts.

-

Conclusion

The ¹³C NMR characterization of this compound is a multi-stage process that combines theoretical prediction with precise experimental execution and rigorous data analysis. By understanding the electronic interplay of the aromatic substituents, one can confidently predict the spectral features. The detailed protocol provided herein offers a validated, step-by-step workflow designed for accuracy and reproducibility. This comprehensive approach ensures that the resulting ¹³C NMR spectrum serves as a definitive and trustworthy confirmation of the molecule's carbon skeleton, a critical step in any chemical research or development pipeline.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. rsc.org [rsc.org]

- 5. 3-Nitroaniline(99-09-2) 13C NMR [m.chemicalbook.com]

- 6. 2-Nitroaniline(88-74-4) 13C NMR spectrum [chemicalbook.com]

- 7. 3-Bromoaniline(591-19-5) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. benchchem.com [benchchem.com]

- 12. books.rsc.org [books.rsc.org]

Solubility profile of 3-bromo-N-methyl-2-nitroaniline in common lab solvents.

An In-Depth Technical Guide to the Solubility Profile of 3-bromo-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of this compound. Given the absence of extensive published quantitative data for this specific molecule, this document establishes a predicted solubility profile through a robust, first-principles approach. By dissecting the molecule's structural components—the aniline core, the electron-withdrawing nitro group, the lipophilic bromo group, and the N-methyl substituent—we forecast its behavior in a range of common laboratory solvents. This guide synthesizes data from structurally related analogs to build a scientifically grounded predictive model. Furthermore, a detailed, step-by-step experimental protocol is provided, empowering researchers to generate precise, quantitative solubility data in their own laboratories. This document is designed to be an essential resource, bridging the existing data gap and enabling informed decision-making in experimental design, particularly in the fields of medicinal chemistry and process development.

Introduction to this compound

This compound (C₇H₇BrN₂O₂) is a substituted aromatic amine with significant potential as an intermediate in organic synthesis.[1] Its utility in the development of novel pharmaceutical agents and other high-value chemical entities necessitates a thorough understanding of its physicochemical properties, chief among them being solubility. Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.

Molecular Structure and Physicochemical Properties:

-

Molecular Formula: C₇H₇BrN₂O₂[1]

-

Molecular Weight: 231.05 g/mol [1]

-

Core Structure: Aniline substituted at positions 2, 3, and on the amino nitrogen.

-

Key Functional Groups:

-

Aniline Core: Provides a foundational aromatic, nonpolar scaffold.

-

Nitro Group (-NO₂): A strong electron-withdrawing and polar group.

-

Bromo Group (-Br): An electronegative but largely lipophilic and hydrophobic substituent.

-

N-methyl Group (-NHCH₃): A small alkyl group that slightly increases lipophilicity and sterically hinders the amine's hydrogen-bonding capability compared to a primary amine.

-

The interplay of these functional groups dictates the molecule's overall polarity and its interaction with various solvents.

The Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be miscible.[2][3] For this compound, we must consider the following interactions:

-

Polarity: The molecule possesses both polar (nitro and amine groups) and nonpolar (aromatic ring, bromo, and methyl groups) regions, giving it a mixed polarity. The strong dipole of the ortho-nitro group significantly influences the electronic character of the amine.

-

Hydrogen Bonding: The secondary amine (-NH-) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the amine can act as hydrogen bond acceptors. Its ability to dissolve in protic solvents like water or alcohols will depend heavily on the favorability of forming hydrogen bonds with the solvent versus maintaining intermolecular hydrogen bonds in its solid-state lattice.[4]

-

Van der Waals Forces: The aromatic ring and bromo substituent contribute to London dispersion forces, favoring interactions with nonpolar or weakly polar solvents.[5]

-

Acid-Base Chemistry: The aniline moiety is weakly basic. Its solubility is expected to increase significantly in acidic aqueous solutions due to the formation of a more soluble anilinium salt.[6]

Predicted Solubility Profile Based on Structural Analogs

To construct a reliable predicted profile, we analyze the known solubility of simpler, related molecules.

-

Aniline: As the parent compound, aniline is only slightly soluble in water (approx. 3.6 g/L) but is miscible with many organic solvents like ethanol, ether, and benzene.[5][6] This is due to the large, hydrophobic benzene ring dominating the polar amine group.[4]

-

2-Nitroaniline & 3-Nitroaniline: The addition of a nitro group increases polarity. 2-nitroaniline has limited water solubility but is soluble in ethanol, ether, acetone, and chloroform.[7][8] 3-nitroaniline shows good solubility in alcohols, ether, and acetone, and is also moderately soluble in water.[9][10] The nitro group's ability to hydrogen bond with water enhances aqueous solubility compared to aniline.

-

Effect of Bromination: The bromo group generally decreases aqueous solubility and increases solubility in nonpolar organic solvents due to its size and lipophilicity.

-

Effect of N-methylation: The N-methyl group replaces a hydrogen on the amine, slightly reducing its hydrogen bond donating capacity while increasing its lipophilicity.

Predicted Solubility Table

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble to Very Sparingly Soluble | The large, hydrophobic scaffold (brominated ring, methyl group) outweighs the polarity of the nitro and amine groups. |

| Methanol / Ethanol | Polar Protic | Soluble | Alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar groups, while the alkyl chain interacts favorably with the nonpolar regions. |

| Acetone | Polar Aprotic | Soluble | The strong dipole of acetone can interact with the polar nitro and amine groups, and its organic character solvates the rest of the molecule. |

| Dichloromethane (DCM) | Nonpolar | Soluble | Favorable van der Waals interactions with the bromophenyl ring. |

| Ethyl Acetate | Moderately Polar | Soluble | A good balance of polarity and nonpolar character to dissolve the compound. |

| Hexanes / Heptane | Nonpolar (Aliphatic) | Sparingly Soluble to Insoluble | While nonpolar, the strong intermolecular forces (dipole-dipole, potential H-bonding) in the crystal lattice of the solute may be too strong for hexanes to overcome. |

| Toluene | Nonpolar (Aromatic) | Soluble | Pi-stacking interactions between toluene and the compound's aromatic ring are favorable. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very Soluble | DMSO is a powerful, versatile solvent capable of disrupting crystal lattices and solvating a wide range of organic molecules. |

| 5% Aqueous HCl | Acidic Aqueous | Soluble | The basic aniline nitrogen will be protonated to form the anilinium hydrochloride salt, which is ionic and readily dissolves in water.[6][11] |

| 5% Aqueous NaOH | Basic Aqueous | Insoluble | The compound lacks an acidic proton and will not react with a base to form a soluble salt. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This section provides a detailed, self-validating protocol for quantitatively determining the solubility of this compound, a method widely recognized for its reliability.

Workflow Diagram

References

- 1. This compound | C7H7BrN2O2 | CID 40151758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3-Bromo-N-methyl-2-nitroaniline: A Technical Profile on Availability, Properties, and Handling

An In-depth Technical Guide for Researchers

This guide provides an in-depth technical overview of 3-bromo-N-methyl-2-nitroaniline (CAS No. 1150617-53-0), a substituted aniline derivative of increasing interest in synthetic chemistry. This document is intended for researchers, chemists, and professionals in drug development and material science, offering a consolidated resource on its commercial availability, physicochemical properties, safety protocols, and synthetic relevance. The structure of this guide is designed to logically present the information a researcher would need, from procurement to application, ensuring a foundation of scientific integrity and practical insight.

Compound Identification and Chemical Properties

This compound is a halogenated and nitrated aromatic amine. Its structure, featuring a bromine atom, a nitro group, and an N-methylated amine on a benzene ring, makes it a versatile intermediate for introducing complex functionalities in organic synthesis. The interplay of these groups dictates its reactivity and physical characteristics.

Key identifying and physical properties, computed by PubChem and other sources, are summarized below for quick reference.[1][2]

| Property | Value | Source |

| CAS Number | 1150617-53-0 | PubChem[1] |

| Molecular Formula | C₇H₇BrN₂O₂ | PubChem[1] |

| Molecular Weight | 231.05 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CNC1=C(C(=CC=C1)Br)--INVALID-LINK--[O-] | PubChem[1] |

| InChI Key | CSEVRXHXBSVRQN-UHFFFAOYSA-N | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity (Typical) | ≥95% | ChemShuttle, Sigma-Aldrich[2] |

| Storage Conditions | 2-8°C or Room Temperature (Inert Atmosphere, Keep in Dark Place) | ChemShuttle, Sigma-Aldrich[2] |

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. Researchers should note that this compound is intended for research and development purposes only. When procuring, it is crucial to verify purity specifications and lead times with the respective supplier.

| Supplier | Catalog Number | Purity | Additional Information |

| Sigma-Aldrich | AMBH99DEDCE2 | 95% | Marketed under the Ambeed, Inc. brand.[2] |

| ChemShuttle | 148123 | 95% | Recommended storage at 2-8°C. |

| PubChem | - | - | Lists various suppliers who have deposited information.[1] |

Note: Availability and catalog details are subject to change. Always confirm with the supplier before ordering.

Health and Safety: A Self-Validating Protocol

Due to its chemical structure, which includes a nitroaniline moiety, this compound is classified as hazardous. The available safety data indicates it is harmful if swallowed, in contact with skin, or if inhaled.[2] Adherence to strict safety protocols is mandatory. The following workflow outlines a self-validating system for handling this compound in a laboratory setting.

Safety Handling Workflow

Caption: Laboratory safety workflow for handling this compound.

Key Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Measures: [2]

-

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.

-

P280: Wear protective gloves, clothing, and eye protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

This systematic approach ensures that each step, from preparation to cleanup, mitigates the risks identified in the Safety Data Sheet (SDS).

Applications in Synthetic Chemistry

The utility of this compound stems from the distinct reactivity of its functional groups, positioning it as a valuable building block in multi-step organic synthesis.

-

Precursor for Heterocyclic Compounds: The ortho-positioning of the nitro and secondary amine groups provides a reactive scaffold for synthesizing various heterocyclic systems, which are prevalent in pharmaceuticals. The nitro group can be reduced to an amine, which can then undergo cyclization reactions.

-

Cross-Coupling Reactions: The bromo substituent is a key handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the formation of carbon-carbon or carbon-heteroatom bonds, essential for building the core structures of drug candidates and functional materials.[3]

-

Intermediate in Medicinal Chemistry: Nitroaniline derivatives are explored for their potential biological activities.[3] This compound serves as a starting material for creating libraries of novel molecules for screening in drug discovery programs.

Conceptual Synthetic Pathway

While specific, detailed industrial synthesis protocols for this compound are proprietary, a logical synthetic route can be conceptualized based on established organic chemistry principles for substituted anilines. A common strategy involves the sequential functionalization of a simpler aniline precursor.

Plausible Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Methodology Explained:

-

Starting Material Selection: The synthesis would likely begin with N-methyl-2-nitroaniline. The existing amino and nitro groups are ortho-, para-directing and meta-directing, respectively. The N-methyl group is an activating group, while the nitro group is a strong deactivating group.

-

Electrophilic Aromatic Substitution (Bromination): The key step is the introduction of the bromine atom onto the aromatic ring. This is typically achieved through electrophilic bromination. A reagent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid would be a logical choice. The bromine will add to the position most activated and sterically accessible, which is the position meta to the nitro group and para to the N-methylamino group.

-

Purification: Following the reaction, the crude product would require purification to remove unreacted starting materials and byproducts. Standard laboratory techniques such as recrystallization from an appropriate solvent system or column chromatography would be employed to achieve the desired purity (typically ≥95%).[4]

This conceptual pathway is based on foundational reactions described in organic chemistry and methods used for analogous compounds.[5]

Conclusion

This compound is a specialized chemical intermediate with clear utility in synthetic organic chemistry, particularly for constructing complex molecules in pharmaceutical and materials science research. Its commercial availability from several suppliers facilitates its use in the lab. However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge required for researchers to source, handle, and strategically employ this compound in their synthetic endeavors.

References

- 1. This compound | C7H7BrN2O2 | CID 40151758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1150617-53-0 [sigmaaldrich.com]

- 3. Buy 5-Bromo-N-methyl-2-nitroaniline | 302800-13-1 [smolecule.com]

- 4. Buy 3-Bromo-2-methyl-5-nitroaniline | 1000342-34-6 [smolecule.com]

- 5. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

Navigating the Isomeric Landscape of C7H7BrN2O2: A Technical Guide for Researchers

This guide provides an in-depth exploration of the chemical isomers corresponding to the molecular formula C7H7BrN2O2. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, key applications, and physicochemical properties of these versatile compounds. The inherent structural variations among these isomers significantly influence their reactivity and potential as precursors in the synthesis of complex molecules, making a detailed understanding of each isomer crucial for their effective application.

Isomeric Identification and Nomenclature

The chemical formula C7H7BrN2O2 most commonly refers to three primary isomers of brominated, methylated nitroaniline. The specific placement of the bromo, methyl, and nitro functional groups on the aniline ring dictates the chemical properties and reactivity of each isomer.

A systematic approach to naming these compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The IUPAC names, along with common synonyms and unique identifiers, are crucial for unambiguous communication in a research and development setting.

| IUPAC Name | Synonyms | CAS Number | PubChem CID |

| 5-Bromo-2-methyl-4-nitroaniline | Benzenamine, 5-bromo-2-methyl-4-nitro- | 1142382-25-9 | 84820008[1] |

| 5-Bromo-4-methyl-2-nitroaniline | Benzenamine, 5-bromo-4-methyl-2-nitro- | 40371-63-9 | Not Available |

| 4-Bromo-2-methyl-5-nitroaniline | Benzenamine, 4-bromo-2-methyl-5-nitro- | 71785-48-3 | 14897246[2] |

Physicochemical Properties

The physical and chemical properties of these isomers are fundamental to their handling, reactivity, and application. The data presented below has been aggregated from various chemical databases and supplier information.

| Property | 5-Bromo-2-methyl-4-nitroaniline | 5-Bromo-4-methyl-2-nitroaniline | 4-Bromo-2-methyl-5-nitroaniline |

| Molecular Weight | 231.05 g/mol [1] | 231.05 g/mol [3] | 231.05 g/mol [2] |

| Appearance | Solid | Solid[4] | Solid |

| Melting Point | Not Available | Not Available | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| Solubility | Information not readily available | Information not readily available | Information not readily available |

| pKa | Not Available | Not Available | Not Available |

Spectral Data Summary:

| Isomer | ¹H NMR | ¹³C NMR | IR Spectra | Mass Spectra |

| 5-Bromo-2-methyl-4-nitroaniline | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| 5-Bromo-4-methyl-2-nitroaniline | Available from commercial suppliers[5] | Available from commercial suppliers[5] | Available from commercial suppliers | Available from commercial suppliers |

| 4-Bromo-2-methyl-5-nitroaniline | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Note: Detailed spectral data can often be obtained from the certificate of analysis provided by chemical suppliers.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of these brominated nitroaniline isomers typically involves electrophilic aromatic substitution reactions, namely nitration and bromination, on a substituted aniline precursor. The order of these reactions is critical to achieving the desired regioselectivity, governed by the directing effects of the substituents on the aromatic ring.

General Synthetic Workflow:

Caption: Generalized synthetic pathway for C7H7BrN2O2 isomers.

Key Experimental Considerations:

-

Protection of the Amino Group: The highly activating and ortho-, para-directing amino group is often protected, typically as an acetamide, to control its reactivity and prevent unwanted side reactions during nitration.

-

Nitration: The nitration of the protected aniline is a crucial step. The position of the nitro group is directed by the existing substituents. For instance, starting with o-toluidine (2-methylaniline), the acetylated intermediate will direct the incoming nitro group to the para position relative to the amino group.

-

Bromination: Bromination can be achieved using various reagents, such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. The position of bromination is also influenced by the directing effects of the substituents. A detailed procedure for the regioselective bromination of anilines using a copper catalyst has been reported, which could be adapted for these specific isomers[6].

-

Deprotection: The final step involves the hydrolysis of the protecting group to regenerate the free amino group, yielding the target nitroaniline isomer.

Example Protocol: Conceptual Synthesis of 5-Bromo-2-methyl-4-nitroaniline

A plausible synthesis route for 5-bromo-2-methyl-4-nitroaniline would start with 2-methyl-4-nitroaniline. This precursor can be synthesized by the nitration of o-toluidine[7]. Subsequent bromination of 2-methyl-4-nitroaniline would be expected to yield the desired product.

Applications in Drug Discovery and Agrochemicals

Substituted anilines, particularly halogenated and nitrated derivatives, are fundamental building blocks in the synthesis of a wide range of bioactive molecules. Their utility stems from the versatile reactivity of the amino, nitro, and bromo functional groups, which allows for further molecular elaboration.

Role as Pharmaceutical Intermediates:

These C7H7BrN2O2 isomers serve as key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). A related compound, 4-Bromo-2-methyl-6-nitroaniline, is a known intermediate in the development of:

-

CK2 Inhibitors: Casein Kinase 2 (CK2) is a protein kinase implicated in various cellular processes, and its dysregulation is linked to cancer. The structural framework of brominated nitroanilines can be elaborated to create potent and selective CK2 inhibitors[8].

-

Telmisartan-Glitazone Hybrid Analogs: These are dual-acting molecules designed to treat metabolic syndrome by combining the functionalities of an angiotensin II receptor blocker and a PPARγ agonist[8].

It is highly probable that the isomers of C7H7BrN2O2 can be utilized in similar synthetic strategies to generate novel therapeutic agents. For instance, a related bromo-substituted compound serves as a key intermediate in the synthesis of drugs targeting neurological and endocrinological conditions[9].

Agrochemical Synthesis:

The structural motifs present in these isomers are also found in various agrochemicals. The bromo and nitro groups can contribute to the biological activity of the final product, for example, as herbicides or fungicides.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for the C7H7BrN2O2 isomers is not extensively documented, the broader class of substituted nitroanilines has been shown to exhibit a range of biological effects.

Antimicrobial and Anticancer Potential:

-

Mechanism of Action: The antimicrobial and cytotoxic effects of nitroaromatic compounds are often attributed to the bioreduction of the nitro group. In the low-oxygen environment of microbial or tumor cells, the nitro group can be reduced to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage by interacting with macromolecules such as DNA and proteins.

-

Observed Activities: Studies on related compounds, such as 5-bromosalicylidene-4-nitroaniline, have demonstrated antibacterial activity[10]. The antimicrobial agent bronidox (5-bromo-5-nitro-1,3-dioxane) is believed to exert its effect through the oxidation of essential protein thiols[11].

Signaling Pathway Interactions:

Given their role as intermediates in the synthesis of kinase inhibitors, it is plausible that derivatives of C7H7BrN2O2 could be designed to interact with various signaling pathways critical for cell growth and survival.

Caption: Potential mechanisms of biological activity for C7H7BrN2O2 derivatives.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling C7H7BrN2O2 isomers. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

The SDS for 5-Bromo-4-methyl-2-nitroaniline indicates that it should be handled with care, and specific hazard statements may apply[12].

Conclusion

The isomers of C7H7BrN2O2 represent a class of valuable chemical intermediates with significant potential in pharmaceutical and agrochemical research and development. Their utility is derived from their specific substitution patterns, which dictate their reactivity and suitability as precursors for a diverse range of complex molecules. A thorough understanding of their synthesis, properties, and potential applications is essential for leveraging these compounds to their full potential in the pursuit of novel scientific discoveries.

References

- 1. 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-4-methyl-2-nitroaniline 97% | CAS: 40371-63-9 | AChemBlock [achemblock.com]

- 4. 5-Bromo-4-methyl-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 5. 5-Bromo-4-methyl-2-nitroaniline(40371-63-9) 1H NMR [m.chemicalbook.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 10. Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes [pubs.sciepub.com]

- 11. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

Navigating the Synthesis Landscape: A Health and Safety Guide to 3-bromo-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With each new molecule comes a unique set of properties and, consequentially, a distinct safety profile that must be thoroughly understood and respected. This guide provides an in-depth examination of the health and safety considerations for 3-bromo-N-methyl-2-nitroaniline, a compound of interest for synthetic chemists. As a Senior Application Scientist, the following information is presented to ensure that innovation in the laboratory is intrinsically linked with a culture of safety.

Chemical Identity and Physical Characteristics

A foundational aspect of safe handling is a clear understanding of the substance's identity and physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 1150617-53-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₇BrN₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 231.05 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid (predicted) | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Hazard Identification and GHS Classification

Understanding the potential hazards is paramount to implementing appropriate safety measures. This compound is classified as a hazardous substance.

Signal Word: Warning

GHS Hazard Pictogram:

Caption: GHS Exclamation Mark Pictogram.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Expert Insight: The "harmful" classification (H302, H312, H332) indicates a moderate level of acute toxicity. While not as severe as "toxic" or "fatal," exposure can still lead to significant health effects. The presence of a nitro group and a bromine atom on an aniline scaffold suggests that vigilance is necessary. Aromatic nitro compounds can have systemic effects, and halogenated compounds can present their own toxicological profiles.

Exposure Scenarios and First Aid Measures

Given the identified hazards, it is crucial to have established protocols for potential exposure. The following workflow outlines the immediate actions to be taken.

Caption: First Aid Workflow for this compound Exposure.

Safe Handling and Storage Protocols

Proactive measures are the cornerstone of laboratory safety. The following protocols are designed to minimize the risk of exposure during handling and storage.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls:

-

Fume Hood: All handling of this compound solid and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.[2]

Personal Protective Equipment (PPE):

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[3] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the area of exposed skin.[3] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate. | Prevents inhalation of dust or aerosols.[4] |

Self-Validating System for PPE: Before each use, visually inspect gloves for any signs of degradation or puncture. After handling, remove gloves using a technique that avoids contact between the outer surface of the glove and bare skin. Wash hands thoroughly after removing gloves.

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

-

Dispensing: When weighing the solid, do so in the fume hood on a draft shield to prevent dispersal of the powder.

-

Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with the compound.

-

Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated, labeled hazardous waste container in accordance with institutional and local regulations.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is between 2-8°C.

Fire and Explosion Hazard Data

-

Combustibility: Aromatic nitro compounds are often combustible.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

-

Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[7]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6]

Toxicological and Ecological Information

Detailed toxicological and ecological studies on this compound are not widely published. The GHS classification indicates acute toxicity via oral, dermal, and inhalation routes.

A Note on the Analog N-methyl-2-nitroaniline (CAS 612-28-2): This structurally similar compound, lacking the bromine atom, is classified as "Toxic if swallowed," "Toxic in contact with skin," and "Fatal if inhaled," and may cause damage to organs through prolonged or repeated exposure.[8] While not directly applicable, this information underscores the need for caution when handling aromatic nitroanilines.

Ecological Information: Data on the environmental fate and effects of this compound are not available. It is crucial to prevent its release into the environment. Do not allow the substance to enter drains or watercourses.[8]

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen bromide.[7]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. While a complete toxicological profile is not yet available, the existing GHS classification provides a clear directive for cautious handling. By adhering to the guidelines outlined in this document—utilizing appropriate engineering controls and PPE, following established handling procedures, and being prepared for emergencies—researchers can confidently and safely explore the synthetic potential of this compound.

References

- 1. This compound | C7H7BrN2O2 | CID 40151758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 3-Bromo-2-nitroaniline | CAS#:7138-15-0 | Chemsrc [chemsrc.com]

- 8. bg.cpachem.com [bg.cpachem.com]

Methodological & Application

Application Note: Step-by-Step Synthesis of 3-bromo-N-methyl-2-nitroaniline

Introduction and Scope

3-bromo-N-methyl-2-nitroaniline is a substituted nitroaniline derivative valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dye molecules.[1] The presence of nitro, bromo, and N-methyl functional groups provides multiple reaction sites for constructing more complex molecular architectures.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The chosen synthetic strategy is the N-methylation of the commercially available precursor, 3-bromo-2-nitroaniline. This method is selected for its reliability and straightforward execution using common laboratory reagents. The causality behind each step, from reagent selection to purification, is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Critical Safety and Hazard Assessment

Pillar of Trustworthiness: A self-validating protocol begins with an uncompromising approach to safety. The reagents and potential products in this synthesis are hazardous. Strict adherence to the following safety protocols is mandatory.

-

Hazard Overview:

-

3-bromo-2-nitroaniline (Starting Material): This compound is an aromatic amine containing bromine and nitro groups and should be handled as a hazardous substance.[1]

-

Methyl Iodide (Reagent): Methyl iodide is highly toxic, a known carcinogen, and a potent alkylating agent. It must be handled with extreme caution in a certified chemical fume hood at all times.

-

N,N-Dimethylformamide (Solvent): DMF is a reproductive hazard and is readily absorbed through the skin.

-

Potassium Carbonate (Base): While less hazardous, it is an irritant.

-

Product: The target molecule, this compound, and its isomers are classified as toxic.[2]

-

-

Mandatory Personal Protective Equipment (PPE):

-

Nitrile gloves (double-gloving is recommended).

-

Chemical splash goggles and a full-face shield.

-

Flame-resistant laboratory coat.

-

-

Engineering Controls:

-

All steps of this procedure must be performed inside a properly functioning chemical fume hood.

-

A Class ABC fire extinguisher and an emergency eyewash/shower station must be accessible.

-

-

Waste Disposal:

-

All liquid and solid waste must be segregated into a designated "Halogenated Organic Waste" container for professional disposal, in accordance with institutional and regional regulations.[3]

-

Synthetic Strategy and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The amine group of 3-bromo-2-nitroaniline is first deprotonated by a mild base, potassium carbonate, to form the corresponding anilide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide to form the N-methylated product.

Causality Explanation:

-

Choice of Base: Potassium carbonate (K₂CO₃) is a suitable base for this reaction. It is strong enough to deprotonate the aniline, which is made more acidic by the electron-withdrawing nitro group, but not so strong as to cause unwanted side reactions.

-

Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. It readily dissolves the reactants and intermediates, facilitating the reaction, and does not interfere with the nucleophilic substitution.

-

Choice of Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent, ensuring a high conversion rate in a reasonable timeframe.[4]

Experimental Workflow Diagram

The overall process, from initial setup to the final isolated product, is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Table of Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 3-bromo-2-nitroaniline | 7138-15-0 | 217.02[5] | 2.17 g | 1.0 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g | 1.5 |

| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | 0.75 mL (1.71 g) | 1.2 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | - |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~200 mL | - |

| Brine (Saturated NaCl solution) | - | - | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |

| Silica Gel (for chromatography) | 7631-86-9 | - | As needed | - |

Reaction Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-nitroaniline (2.17 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 50 mL of dry N,N-dimethylformamide (DMF) to the flask.

-

Initiation: Begin stirring the suspension. Through the top of the condenser, carefully add methyl iodide (0.75 mL, 12.0 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 60-70 °C using an oil bath.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed within 2-4 hours.

-

Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of cold deionized water. A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them once with deionized water (50 mL) and once with brine (50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product, a yellow or orange solid, should be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of 100% hexanes to 95:5 hexanes:ethyl acetate is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent system, collecting fractions based on TLC analysis.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 231.98).[2]

-

Melting Point Analysis: To assess purity.

Conclusion

This protocol details a reliable and reproducible method for the synthesis of this compound from 3-bromo-2-nitroaniline. By carefully explaining the causality behind procedural choices and emphasizing critical safety measures, this guide is intended to provide researchers with a robust tool for obtaining this valuable synthetic intermediate. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

- 1. 3-Bromo-2-nitroaniline | 7138-15-0 [chemicalbook.com]

- 2. This compound | C7H7BrN2O2 | CID 40151758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-nitroaniline | CAS#:7138-15-0 | Chemsrc [chemsrc.com]

- 4. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 21852072 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Laboratory-Scale Synthesis of 3-bromo-N-methyl-2-nitroaniline

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory-scale preparation of 3-bromo-N-methyl-2-nitroaniline, a key intermediate in organic synthesis and drug discovery. The protocol details a robust N-methylation of 3-bromo-2-nitroaniline. This guide emphasizes safety, procedural rationale, and thorough characterization of the final product, ensuring a reliable and reproducible synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and material science.[1] The strategic placement of the bromine atom, the nitro group, and the N-methyl group offers multiple reaction sites for further functionalization, enabling the synthesis of diverse and complex molecules.[1][2] Specifically, the nitro group can be reduced to an amine, and the bromine atom can participate in various cross-coupling reactions. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for safe and efficient execution in a standard laboratory setting.

Reaction Scheme

The synthesis proceeds via the N-methylation of 3-bromo-2-nitroaniline using methyl iodide in the presence of a suitable base, such as potassium carbonate, in an acetone solvent.

References

Potential reactions of the bromine substituent in 3-bromo-N-methyl-2-nitroaniline.

Application Note & Protocol Guide

Topic: Strategic Transformations of the Bromine Substituent in 3-Bromo-N-methyl-2-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Potential of this compound

This compound is a richly functionalized aromatic compound poised for diverse and strategic chemical modifications. Its structure presents a fascinating interplay of electronic and steric effects that govern the reactivity of its substituents. The bromine atom at the 3-position, the focus of this guide, serves as a versatile handle for introducing molecular complexity.

The molecule's reactivity is dictated by three key features:

-

The Bromo Substituent: A classic leaving group for a host of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

-

The Ortho Nitro Group: As a potent electron-withdrawing group, it significantly acidifies the N-H proton (if not methylated) and, more importantly, activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2][3][4] This group's influence is critical in facilitating the displacement of the bromine atom by strong nucleophiles.

-

The N-Methylamino Group: An electron-donating group that modulates the overall electron density of the ring and whose steric bulk can influence the approach of reagents to the adjacent nitro and bromo substituents.

This guide provides a detailed exploration of the primary reaction pathways available for the bromine substituent of this compound. We will delve into the mechanistic underpinnings of each transformation, offer field-tested experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho to the bromine atom makes the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles. This activation is the driving force for the SNAr reaction, which proceeds via an addition-elimination mechanism.

2.1 Mechanistic Principle

The SNAr reaction occurs in two main steps. First, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The negative charge of this complex is delocalized onto the ortho-nitro group, providing substantial stabilization. In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[4][5]

Caption: The two-step addition-elimination mechanism of SNAr.

2.2 Protocol: SNAr with Sodium Methoxide

This protocol describes the methoxylation of this compound, a representative SNAr transformation.

Materials:

-

This compound (1.0 equiv)

-

Sodium methoxide (NaOMe, 1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound.

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (target concentration of 0.2 M).

-

Reagent Addition: Add sodium methoxide portion-wise to the stirring solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice-water, which should cause the product to precipitate.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

-

Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

2.3 Key Considerations for SNAr

| Parameter | Influence & Rationale | Typical Conditions |

| Nucleophile | Stronger nucleophiles (e.g., alkoxides, thiolates, primary/secondary amines) react faster. The choice depends on the desired product. | 1.2 - 2.0 equivalents |

| Solvent | Polar aprotic solvents (DMF, DMSO, NMP) are ideal as they solvate the cation of the nucleophilic salt and do not interfere with the nucleophile's reactivity. | DMF, DMSO, NMP, THF |